molecular formula C10H14Cl2N2O3 B1379334 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride CAS No. 1803600-57-8

2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride

Cat. No.: B1379334
CAS No.: 1803600-57-8
M. Wt: 281.13 g/mol
InChI Key: SASPVDWIHHOHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride is a chemical compound with the molecular formula C10H14Cl2N2O3 It is known for its unique structure, which includes an aminomethyl group, a chloro group, and a methoxyphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-chloro-6-methoxyphenol with formaldehyde and ammonium chloride to introduce the aminomethyl group. This intermediate is then reacted with chloroacetyl chloride to form the acetamide derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Aminomethyl)-2-chlorophenoxy]acetamide hydrochloride: Lacks the methoxy group, which may affect its biological activity.

    2-[4-(Aminomethyl)-6-methoxyphenoxy]acetamide hydrochloride: Lacks the chloro group, which may influence its reactivity and interactions.

    2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]propionamide hydrochloride: Has a propionamide group instead of an acetamide group, which can alter its chemical properties.

Uniqueness

2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride is unique due to the presence of both chloro and methoxy groups, which provide a balance of hydrophobic and hydrophilic properties. This balance can enhance its interactions with biological targets and improve its solubility and stability.

Properties

IUPAC Name

2-[4-(aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3.ClH/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14;/h2-3H,4-5,12H2,1H3,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASPVDWIHHOHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN)Cl)OCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.